![molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2](/img/structure/B1303693.png)
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
“7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7N5S and a molecular weight of 217.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” can be represented as C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Microwave-Mediated Catalyst-Free Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .
Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .
Treatment of Various Disorders
TPs are recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Versatile Linkers to Several Metals
TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Future Directions
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting potential targets in the nervous system.
Mode of Action
It’s known that similar compounds selectively bind at given camp pde sites in the cardiovascular system . This selective binding could be a key aspect of its interaction with its targets.
Biochemical Pathways
Given the potential anti-epileptic activities of similar compounds , it’s plausible that it may affect pathways related to neuronal signaling and excitability.
Result of Action
Compounds with a similar structure have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.
properties
IUPAC Name |
7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMCZWDEQGXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377318 | |
Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
CAS RN |
338793-17-2 | |
Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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